molecular formula C9H6BrNO3S B3285463 5-Bromoquinoline-8-sulfonic acid CAS No. 804430-48-6

5-Bromoquinoline-8-sulfonic acid

Cat. No. B3285463
CAS RN: 804430-48-6
M. Wt: 288.12 g/mol
InChI Key: JYJNEMMAAMNIBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Hydroxyquinoline-5-sulfonic acid is an organic compound with the formula C9H7NO4S. It is made up of two rings: a phenol ring fused with a pyridine ring . It has a wide range of uses, from pharmacological and medicinal agents to electron carriers in organic light-emitting diodes and fluorescent chemosensors for metal ions .


Synthesis Analysis

The synthesis of 8-hydroxy quinoline-5-sulfonic acid and its derivatives has been carried out using various methods. For instance, a solvent-assisted co-grinding method has been used to form the cocrystal of 8-hydroxy quinoline-5-sulfonic acid . Bromination of 8-hydroxquinoline with N-bromosuccinimide (NBS) in chloroform has also been reported .


Molecular Structure Analysis

The molecular structure of 8-Hydroxyquinoline-5-sulfonic acid consists of a phenol ring fused with a pyridine ring . The molecular weight is 225.221 .


Chemical Reactions Analysis

The chemical reactions involving 8-Hydroxyquinoline-5-sulfonic acid are complex and varied. For instance, it has been used to form cocrystals with 5-chloro-8-hydroxyquinoline . It has also been involved in bromination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Hydroxyquinoline-5-sulfonic acid include a molecular weight of 225.221 . It is a solid with a yellow appearance .

Mechanism of Action

While the specific mechanism of action for 5-Bromoquinoline-8-sulfonic acid is not available, it has been suggested that a nonchelating mechanism is in part responsible for the fungi toxicity of similar compounds .

Safety and Hazards

8-Hydroxyquinoline-5-sulfonic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Future research directions could involve the development of novel poly (vinyl alcohol)/chitosan-based fibrous materials containing 8-hydroxyquinoline-5-sulfonic acid. These materials have shown promising antibacterial, antifungal, and in vitro antitumor activities, making them potential candidates for wound dressing applications and for application in the local treatment of cervical tumors .

properties

IUPAC Name

5-bromoquinoline-8-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3S/c10-7-3-4-8(15(12,13)14)9-6(7)2-1-5-11-9/h1-5H,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJNEMMAAMNIBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30669442
Record name 5-Bromoquinoline-8-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

804430-48-6
Record name 5-Bromoquinoline-8-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromoquinoline-8-sulfonic acid
Reactant of Route 2
Reactant of Route 2
5-Bromoquinoline-8-sulfonic acid
Reactant of Route 3
Reactant of Route 3
5-Bromoquinoline-8-sulfonic acid
Reactant of Route 4
5-Bromoquinoline-8-sulfonic acid
Reactant of Route 5
Reactant of Route 5
5-Bromoquinoline-8-sulfonic acid
Reactant of Route 6
5-Bromoquinoline-8-sulfonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.